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Introduction

Neuroendocrine prostate cancer (NEPC) is an aggressive variant of prostate cancer that often
emerges as a mechanism of resistance to androgen deprivation therapy.[1] The development
of robust preclinical models that accurately recapitulate the biology of NEPC is crucial for
understanding its pathogenesis and for the discovery of novel therapeutic strategies. Patient-
derived organoids (PDOs) have emerged as a powerful in vitro 3D culture system that
preserves the genomic, transcriptomic, and phenotypic characteristics of the original tumor.[2]
[3] These "mini-organs” can be established from metastatic tumor biopsies and provide a
platform for disease modeling, drug screening, and personalized medicine.[4][5]

This document provides detailed application notes and protocols for the establishment, culture,
and characterization of NEPC organoids. It also outlines procedures for downstream
applications such as drug sensitivity and resistance testing.

Data Presentation: Quantitative Metrics for NEPC
Organoid Culture

The successful establishment and maintenance of NEPC organoid cultures can be quantified
to ensure reproducibility and for comparative studies. The following tables summarize key
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quantitative data gathered from various studies.

Parameter Reported Value Source
Success Rate of Organoid
Establishment
From metastatic biopsies
61% [6]
(mMCRPC)
From needle biopsies of )
] ] 4 out of 4 patients successful [7]
metastatic lesions
From surgical resections
60 - 80% [3]
(general cancer)
From Patient-Derived
> 90% [3]
Xenograft (PDX) tumors
Culture Timeline &
Characteristics
Time to establish full-grown
) ~2 weeks [8]
organoids
Typical split ratio 1:2to 1:4 [3]
Frequency of passaging Every 1 - 2 weeks 9]
Long-term stability of Maintained at ~24 months of [10]

phenotype

passaging

Experimental Protocols

Protocol 1: Establishment of NEPC Organoids from
Metastatic Biopsies

This protocol details the steps for generating NEPC organoids from fresh metastatic tumor

biopsies, such as those obtained from liver or bone lesions.[10][11]

Materials:
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e Fresh tumor biopsy tissue
e Advanced DMEM/F12 medium
o Collagenase Type Il (5 mg/mL)
e TrypLE Express
e Growth Factor Reduced Matrigel®
e Human Prostate Organoid Culture Medium (see Table 2 for composition)
« ROCK inhibitor (Y-27632)
e 15 mL and 50 mL conical tubes
e Cell strainers (100 pum)
e Pre-warmed 24-well culture plates
Procedure:
» Tissue Collection and Transport:
o Collect fresh tumor biopsies under sterile conditions.

o Place the tissue in a sterile container with Advanced DMEM/F12 on ice for transport to the
laboratory.

e Tissue Digestion:

[¢]

In a sterile biosafety cabinet, wash the biopsy tissue with cold Advanced DMEM/F12.

[e]

Mince the tissue into small pieces (~1-2 mm3) using a sterile scalpel.

[e]

Transfer the minced tissue to a 15 mL conical tube and add 5 mL of 5 mg/mL Collagenase
Type Il

[e]

Incubate at 37°C for 60-90 minutes with gentle agitation.
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o Pellet the cells by centrifugation at 300 x g for 5 minutes.

o Aspirate the supernatant and resuspend the pellet in 1-2 mL of pre-warmed TrypLE
Express.

o Incubate at 37°C for 10-15 minutes, pipetting up and down every 5 minutes to aid
dissociation into a single-cell suspension.

o Neutralize the TrypLE with 5 mL of Advanced DMEM/F12 and pass the suspension
through a 100 pm cell strainer.

o Centrifuge at 300 x g for 5 minutes and discard the supernatant.

Organoid Seeding:

o Resuspend the cell pellet in an appropriate volume of Human Prostate Organoid Culture
Medium.

o On ice, mix the cell suspension with Growth Factor Reduced Matrigel® at a 1:2 ratio (e.g.,
50 pL of cell suspension to 100 pL of Matrigel®).

o Carefully plate 50 pL domes of the Matrigel®/cell mixture into the center of pre-warmed
24-well plates.

o Invert the plate and incubate at 37°C for 15-20 minutes to allow the Matrigel® to solidify.

o Gently add 500 pL of Human Prostate Organoid Culture Medium supplemented with 10
MM ROCK inhibitor (Y-27632) to each well.

Organoid Culture and Maintenance:
o Culture the organoids at 37°C in a 5% CO2 incubator.
o Change the culture medium every 2-3 days.

o After the first week, the ROCK inhibitor can be removed from the medium.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10766873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Monitor organoid growth using a brightfield microscope. Organoids should appear as
spherical structures within the Matrigel® domes.

Protocol 2: Passaging NEPC Organoids

Organoids should be passaged when they become large and dense, or when the Matrigel®

begins to break down.

Procedure:

Aspirate the culture medium from the wells.

Add 1 mL of cold Advanced DMEM/F12 to each well and mechanically disrupt the Matrigel®
domes by pipetting up and down.

Transfer the organoid suspension to a 15 mL conical tube.
Centrifuge at 300 x g for 5 minutes at 4°C.

Aspirate the supernatant and resuspend the organoid pellet in 1 mL of pre-warmed TrypLE
Express.

Incubate at 37°C for 5-10 minutes, or until the organoids are dissociated into smaller
fragments or single cells.

Neutralize the TrypLE with 5 mL of Advanced DMEM/F12 and centrifuge at 300 x g for 5
minutes.

Resuspend the cell pellet in fresh Matrigel® and re-plate as described in Protocol 1, Step 3.
The split ratio will depend on the density of the culture, typically ranging from 1:2 to 1:4.[3]

Protocol 3: Cryopreservation and Thawing of NEPC
Organoids

Cryopreservation:

Harvest and dissociate organoids as described for passaging (Protocol 2, Steps 1-7).
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e Resuspend the cell pellet in ice-cold CryoStor® CS10 freezing medium at a concentration of
5-10 x 1076 cells/mL.

o Transfer 1 mL aliquots of the cell suspension into cryovials.
e Place the cryovials in a controlled-rate freezing container and store at -80°C for 24 hours.
o Transfer the vials to liquid nitrogen for long-term storage.

Thawing:

Rapidly thaw the cryovial in a 37°C water bath.

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed
Advanced DMEM/F12.

Centrifuge at 300 x g for 5 minutes.

Resuspend the cell pellet in Matrigel® and plate as described in Protocol 1, Step 3, including
the ROCK inhibitor in the initial culture medium.

Table 2: Composition of Human Prostate Organoid
Culture Medium

The precise composition of the culture medium is critical for the successful growth of prostate
organoids. While specific formulations for NEPC are not always distinctly published from
general prostate cancer organoid media, the following components are commonly used. It is
important to note that medium composition can influence pharmacological responses.[10][12]
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Component

Stock
Concentration

Final
Concentration

Purpose

Advanced DMEM/F12

Base Medium

Nutrient base

Serum-free
B-27 Supplement 50X 1X
supplement
Serum-free
N-2 Supplement 100X 1X
supplement
Penicillin/Streptomyci o
100X 1X Antibiotic
n
L-Glutamine 200 mM 2mM Amino acid
HEPES 1M 10 mM Buffering agent
Epidermal Growth
50 pg/mL 50 ng/mL Growth factor
Factor (EGF)
Noggin 100 pg/mL 100 ng/mL BMP inhibitor
R-spondin 1 100 pg/mL 500 ng/mL Wnt agonist
FGF10 100 pg/mL 10 ng/mL Growth factor
A83-01 10 mM 500 nM TGF-B inhibitor
Nicotinamide 1M 10 mM NAD precursor
Dihydrotestosterone
10 uM 10 nM Androgen
(DHT)
ROCK Inhibitor (Y- Prevents anoikis
10 mM 10 uM

27632)

(used during plating)

Mandatory Visualizations

Signaling Pathways in NEPC Development

The transition from prostate adenocarcinoma to NEPC involves complex alterations in signaling

pathways. Key players include the epigenetic regulator EZH2, the cell cycle kinase AURKA,
and the transcription factors N-Myc and SOX2.[1][11][13]
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Caption: Key signaling pathways driving the transition to NEPC.

Experimental Workflow: From Patient Biopsy to Drug
Screening

The overall workflow for establishing NEPC organoids and utilizing them for therapeutic testing

is a multi-step process.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b10766873?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10766873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Model Generation Therapeutic Screening Analysis & Validation Clinical Translation
NEPC PDO Genomic & Phenotypic High-Throughput IR Combination Hit Identification Mechanism of Action In Vivo Validation Correlation with
Establishment Validation Screening (HTS) Therapy Screen & Validation Studies (PDX Models) Patient Response

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Establishing and Culturing Neuroendocrine Prostate
Cancer Organoids: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b10766873#establishing-and-culturing-
nepc-organoids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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